molecular formula C13H14N2O B11803154 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11803154
M. Wt: 214.26 g/mol
InChI Key: UFVVBQILISPDRK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring a 4-ethylphenyl substituent at the 1-position, a ketone group at the 4-position, and a nitrile group at the 3-position. Its structure combines aromaticity (from the phenyl group) with the conformational flexibility of the pyrrolidine ring, making it a candidate for drug discovery, particularly in targeting enzymes or receptors that interact with polar and hydrophobic motifs.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O/c1-2-10-3-5-12(6-4-10)15-8-11(7-14)13(16)9-15/h3-6,11H,2,8-9H2,1H3

InChI Key

UFVVBQILISPDRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(C(=O)C2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent nitrile formation under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Key Differences :

  • Substituent : The ethyl group in the target compound is replaced with a methoxy group (‑OCH₃) at the para position of the phenyl ring.
  • Molecular Weight : 216.24 g/mol (methoxy derivative) vs. 230.28 g/mol (ethyl derivative; calculated) .
  • Biological Implications : Methoxy substituents are often associated with improved pharmacokinetic properties (e.g., metabolic stability), whereas ethyl groups may enhance membrane permeability due to increased hydrophobicity.

Synthesis and Availability :
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile (CAS 117652-37-6) is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or scalability . This highlights the need for optimized synthetic routes for such analogs.

Pyridin-2(1H)-one Derivatives

Key comparisons include:

  • Antioxidant Activity : Pyridin-2-one derivatives with bromophenyl substituents demonstrated up to 79.05% radical scavenging activity, comparable to ascorbic acid (82.71%) . The ethylphenyl analog’s activity remains untested but could differ due to reduced electron-withdrawing effects compared to bromine.
  • Biological Activity : Pyridin-2-one derivatives showed moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the nitrile and ketone groups may contribute to microbial target interactions .

Hexahydroquinoline-3-carbonitrile Derivatives

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine-3-carbonitrile (from Scheme 1 in ) share the nitrile group but differ in core structure (quinoline vs. pyrrolidine).

  • Structural Flexibility: The pyrrolidine ring in the target compound may allow for greater conformational adaptability compared to the rigid quinoline scaffold.
  • Synthetic Complexity: Quinoline derivatives often require multi-step syntheses involving cyclization and halogenation, whereas pyrrolidine analogs might be synthesized via simpler cycloaddition or ring-closing reactions .

Biological Activity

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the starting materials undergo transformations to yield the target compound. The nitrile group is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, a related compound, 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, was tested for its antimicrobial efficacy against various bacterial strains. The results indicated a notable inhibition of bacterial growth, suggesting that similar derivatives may possess comparable activity .

CompoundAntimicrobial Activity (Zone of Inhibition)
This compoundTBD (To Be Determined)
1-(4-Methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile20 mm (against E. coli)

Antioxidant Activity

The antioxidant potential of pyrrolidine derivatives has been assessed using the DPPH radical scavenging method. This method evaluates the ability of compounds to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases. Compounds similar to this compound showed promising results, with some exhibiting antioxidant activity comparable to that of ascorbic acid .

CompoundDPPH Scavenging Activity (%)
This compoundTBD
Ascorbic Acid88.6

Anticancer Properties

Emerging research indicates that pyrrolidine derivatives may exhibit anticancer properties. A study focusing on related compounds found that certain derivatives significantly reduced the viability of cancer cell lines, including breast and pancreatic cancer cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological significance of pyrrolidine derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrolidine derivatives against clinical isolates. The findings suggested that modifications in the phenyl ring could enhance activity against resistant strains.
  • Antioxidant Screening : A comparative analysis was performed on multiple compounds using both DPPH and reducing power assays. Results indicated that specific substitutions on the pyrrolidine ring could lead to enhanced antioxidant activity.
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against human cancer cell lines, prompting further investigation into their mechanisms and potential therapeutic applications.

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